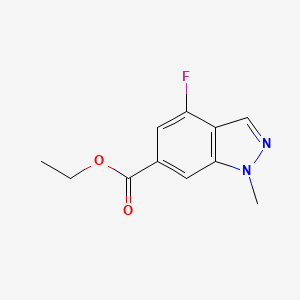
Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 4th position, a methyl group at the 1st position, and an ethyl ester group at the 6th position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group at the 6th position can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-fluoro-1-methyl-1H-indazole-6-carboxylic acid.
Reduction: Formation of 4-fluoro-1-methyl-1H-indazole-6-methanol.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-1H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate: The methyl ester variant, which may exhibit different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C11H11FN2O2 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
ethyl 4-fluoro-1-methylindazole-6-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)7-4-9(12)8-6-13-14(2)10(8)5-7/h4-6H,3H2,1-2H3 |
Clé InChI |
HRUYYIJGOZSQRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=NN2C)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
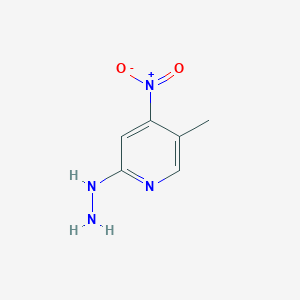
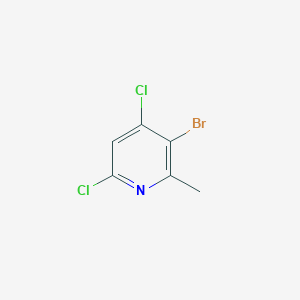
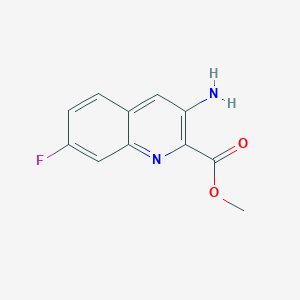

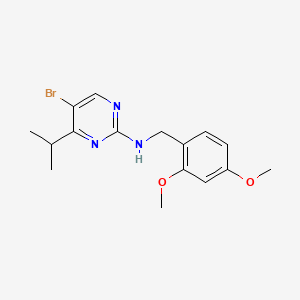
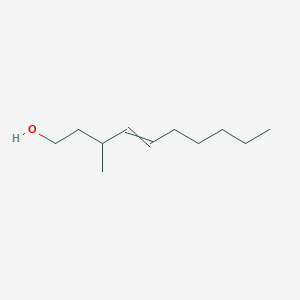
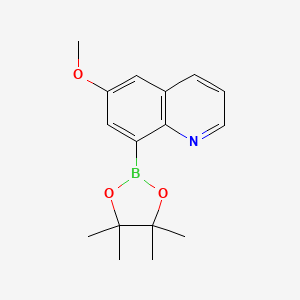

![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
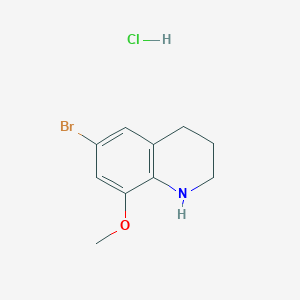
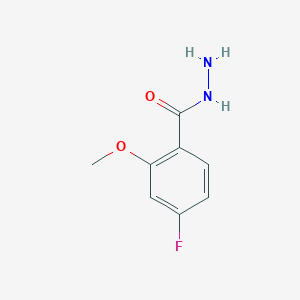
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
